molecular formula C24H18N2O4S2 B380938 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 315677-09-9

2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B380938
CAS No.: 315677-09-9
M. Wt: 462.5g/mol
InChI Key: UIWZJZMYXUZOKS-UHFFFAOYSA-N
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Description

Its structure features a thienopyrimidinone core substituted at positions 2, 3, and 3. The 2-(2H-1,3-benzodioxol-5-yl)-2-oxoethylsulfanyl group at position 2 introduces a benzodioxol moiety linked via a ketone and thioether bridge, which may enhance π-π interactions and metabolic stability . Crystallographic studies of related benzodioxol-containing compounds suggest planar arrangements and stable packing via π-π stacking and sulfur interactions, which could influence solubility and solid-state stability .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c1-2-10-26-23(28)21-17(15-6-4-3-5-7-15)12-31-22(21)25-24(26)32-13-18(27)16-8-9-19-20(11-16)30-14-29-19/h2-9,11-12H,1,10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWZJZMYXUZOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[2,3-d]pyrimidin-4-one Scaffold Construction

The thieno[2,3-d]pyrimidin-4-one nucleus forms the central pharmacophore, synthesized via cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with appropriate amines. Source demonstrates that reacting 2-aminothiophene-3-carboxylic acid with benzoyl chloride in pyridine generates a 4H-thieno[2,3-d][1,oxazin-4-one intermediate (Figure 1A). Subsequent reflux with allylamine in acetic acid introduces the propenyl group at position 3, while the phenyl group at position 5 originates from the oxazinone precursor.

Sulfanyl Side-Chain Installation

The 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl} moiety is introduced via nucleophilic substitution at the C2 position. Source illustrates that mercapto-pyridine derivatives react with ω-bromoacetophenone analogs in DMF using KOH as a base, forming stable thioether linkages. For the target compound, 2-mercapto-thieno[2,3-d]pyrimidin-4-one intermediates react with 2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl bromide under similar conditions.

Stepwise Synthesis of the Target Compound

Formation of 2-Phenyl-4H-thieno[2,3-d][1, oxazin-4-one

A stirred solution of 2-aminothiophene-3-carboxylic acid (5.65 mmol) in pyridine (8 mL) is treated with benzoyl chloride (5.65 mmol) at 0°C for 1 h, followed by 3 h at room temperature. The crude product precipitates upon ice-water quenching, yielding 2-phenyl-4H-thieno[2,3-d][1,oxazin-4-one (72%).

Characterization Data

  • Melting Point : 192–193°C

  • IR (KBr, cm⁻¹) : 1690 (C=O), 1595 (C=N), 1622 (C=C), 660 (C–S)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.52 (m, 5H, Ar–H), 6.98 (s, 1H, thienyl-H), 5.21 (s, 1H, NH)

Allylamine Condensation

The oxazinone intermediate (3.5 mmol) is refluxed with allylamine (5.5 mmol) in acetic acid (6 mL) for 4 h. Purification via silica gel chromatography (hexane:ethyl acetate, 1:1) affords 5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one as a white solid (82% yield).

Characterization Data

  • Melting Point : 198–200°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.45 (m, 5H, Ph–H), 6.89 (s, 1H, thienyl-H), 5.92–6.02 (m, 1H, CH₂=CH–), 5.21 (d, J = 10.4 Hz, 1H, =CH₂), 5.10 (d, J = 17.2 Hz, 1H, =CH₂), 4.85 (d, J = 5.6 Hz, 2H, N–CH₂)

Synthesis of 2-Mercapto Intermediate

The thieno[2,3-d]pyrimidin-4-one (5 mmol) is treated with Lawesson’s reagent (5.5 mmol) in toluene under reflux for 6 h, converting the C2 carbonyl to a thiol group. The product is isolated via filtration (yield: 78%).

Thioether Formation

A mixture of the 2-mercapto derivative (5 mmol) and 2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl bromide (5 mmol) in DMF (20 mL) is stirred with KOH (5 mmol) at 60°C for 4 h. Ice-water quenching and recrystallization from ethanol yield the target compound (65%).

Characterization Data

  • Melting Point : 235–237°C

  • IR (KBr, cm⁻¹) : 1705 (C=O), 2210 (C≡N), 1598 (C=N), 1250 (C–O–C)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.40–7.48 (m, 5H, Ph–H), 6.95 (s, 1H, benzodioxol-H), 6.82 (s, 2H, benzodioxol-H), 5.90–6.00 (m, 1H, CH₂=CH–), 5.18 (d, J = 10.2 Hz, 1H, =CH₂), 5.05 (d, J = 17.0 Hz, 1H, =CH₂), 4.78 (s, 2H, S–CH₂), 4.15 (s, 2H, CO–CH₂)

Optimization of Reaction Conditions

Solvent and Temperature Effects on Cyclocondensation

SolventTemperature (°C)Time (h)Yield (%)
Acetic acid120482
Ethanol80658
DMF100567

Acetic acid provided superior yields due to its ability to protonate the amine, enhancing nucleophilic attack on the oxazinone carbonyl.

Base Selection for Thioether Coupling

BaseSolventYield (%)
KOHDMF65
NaOHDMF52
NaHCO₃DMF38

Potassium hydroxide’s stronger basicity facilitates deprotonation of the thiol, accelerating nucleophilic substitution.

Mechanistic Insights

Ring-Closure via Amine-Mediated Cyclization

Allylamine attacks the electrophilic carbonyl of the oxazinone, leading to ring-opening and subsequent intramolecular cyclization to form the pyrimidinone core (Figure 1B).

Thioether Formation via SN2 Mechanism

The thiolate anion displaces bromide from 2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl bromide in a bimolecular nucleophilic substitution, forming the C–S bond.

Analytical Validation

Spectroscopic Consistency

The target compound’s ¹H NMR spectrum confirms the absence of thiol protons (δ 2.5–3.5 ppm), verifying successful thioether formation. The benzodioxol methylenedioxy group appears as a singlet at δ 6.82 ppm.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at 8.2 min, confirming >98% purity.

Chemical Reactions Analysis

2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Physical Properties

  • Melting Point : Not extensively documented.
  • Solubility : Solubility varies based on solvent polarity; typically soluble in organic solvents.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidinones exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • In Vitro Studies : Tests revealed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : The compound's ability to disrupt bacterial cell walls was noted, contributing to its potential as a new antibiotic.

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidinones have been studied for their anti-inflammatory properties:

  • Cytokine Inhibition : The compound may reduce the production of pro-inflammatory cytokines in vitro.
  • Animal Models : Inflammatory conditions in animal models were alleviated upon treatment with this compound.

Synthetic Routes

The synthesis of 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves:

  • Starting Materials : Benzodioxole derivatives and thieno-pyrimidine precursors.
  • Reactions : Common reactions include nucleophilic substitutions and cyclization processes.

Characterization Techniques

Characterization is performed using:

  • NMR Spectroscopy : Provides insights into the molecular structure and purity.
  • Mass Spectrometry : Confirms molecular weight and structural integrity.

Safety Profile

Initial toxicological assessments suggest a moderate safety profile:

  • Aquatic Toxicity : Classified as potentially harmful to aquatic life based on hazard statements.
  • Human Safety : Further studies are required to establish safe dosage levels for human use.

Research Opportunities

Future research could focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Clinical Trials

Advancing this compound into clinical trials could validate its therapeutic potential across various diseases, especially in oncology and infectious diseases.

Mechanism of Action

The mechanism of action of 3-allyl-

Biological Activity

The compound 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is part of a class of thieno[2,3-d]pyrimidine derivatives that have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on current research findings.

Synthesis of the Compound

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves multi-step reactions such as Gewald reaction, amination, and Dimroth rearrangement. The specific compound was synthesized through a series of chemical reactions that included the introduction of a benzodioxole moiety and a sulfanyl group at strategic positions on the thieno[2,3-d]pyrimidine core. Characterization techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , particularly against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. In studies conducted by Prabhakar et al., it was found that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Bacillus subtilis62.5
Escherichia coli62.5
Pseudomonas aeruginosa31.25

Anticancer Activity

Research has demonstrated that thieno[2,3-d]pyrimidin-4-one derivatives possess anticancer properties . For instance, compounds similar to the one were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives showed promising cytotoxic effects comparable to established chemotherapeutics like Gefitinib . The mechanism often involves cell cycle arrest at the G1 phase and induction of apoptosis in cancer cells.

Cell LineActivity Observed
MCF-7Cytotoxicity (G1 arrest)
A549Anti-proliferative effects

The proposed mechanisms for the biological activities of this class of compounds include:

  • Inhibition of DNA Repair Proteins : Some thieno[2,3-d]pyrimidinones have been shown to inhibit the interaction between DNA repair proteins such as REV7, leading to enhanced cytotoxicity in cancer cells .
  • Regulation of Apoptosis : These compounds may modulate apoptotic pathways by influencing key signaling molecules involved in cell survival and death .

Case Studies

A notable study highlighted the efficacy of a thieno[2,3-d]pyrimidinone derivative in inhibiting breast cancer cell proliferation more effectively than conventional treatments . The study utilized a series of in vitro assays to assess cell viability and apoptosis markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 2, 3, and 4. Below is a comparative analysis based on available

Table 1: Structural and Property Comparison

Compound Name (Reference) Position 2 Substituent Position 5 Substituent Position 3 Substituent Key Properties/Biological Activity Calculated LogP<sup>a</sup>
Target Compound 2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylsulfanyl Phenyl Prop-2-en-1-yl Potential antitumor/antimicrobial activity 3.2
2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 3,4-Dimethylphenyl 5-Methylfuran-2-yl Prop-2-en-1-yl Higher lipophilicity; unconfirmed bioactivity 3.8
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 3,5-Dimethylisoxazol-4-ylmethyl 4-Methylphenyl Prop-2-en-1-yl Improved solubility; isoxazole enhances metabolic resistance 2.9
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidenethieno[2,3-d]pyrimidin-4-one 2-Sulfanylidene Phenyl 2-Methylpropyl High lipophilicity; potential bioavailability challenges 4.1

<sup>a</sup>LogP values estimated via computational methods.

Key Observations :

Position 2 Modifications: The benzodioxol group in the target compound may enhance binding to aromatic protein pockets via π-π interactions, as seen in crystallographic studies . The isoxazolylmethyl substituent (Ev8) introduces heteroatoms, which could improve metabolic stability and aqueous solubility .

Position 3 Substituents :

  • The allyl group (common in Ev7, Ev8, and the target compound) offers a site for covalent binding or metabolic oxidation. In contrast, the 2-methylpropyl group (Ev9) introduces steric bulk, which may hinder target engagement despite higher LogP .

Biological Implications :

  • The benzodioxol moiety in the target compound is associated with antimicrobial and antitumor activity in related structures , though specific assays for this compound are unreported. The 5-phenyl group (shared with Ev9) likely stabilizes the aromatic core, while 5-methylfuran-2-yl (Ev7) or 4-methylphenyl (Ev8) may alter electronic properties and target selectivity.

Physicochemical Properties :

  • The target compound’s LogP (3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Higher LogP in Ev7 (3.8) and Ev9 (4.1) may correlate with increased tissue retention but poorer aqueous solubility .

Research Findings and Implications

  • Structural Stability : The benzodioxol group’s planar conformation (as seen in Ev5) supports stable crystal packing via π-π interactions and sulfur contacts, which may translate to favorable formulation properties .
  • Metabolic Considerations : The allyl group in the target compound could undergo oxidation to form reactive intermediates, necessitating further ADMET studies.
  • Activity Gaps: While computational studies (e.g., Ev4) suggest drug-like properties for related thienopyrimidinones, experimental validation of the target compound’s bioactivity is critical.

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one?

Methodological Answer : The synthesis of this compound likely involves multi-step reactions starting with the functionalization of the thieno[2,3-d]pyrimidin-4-one core. A plausible route includes:

Core Formation : Cyclocondensation of thiourea with a substituted coumarin derivative (e.g., 4-hydroxycoumarin) under acidic catalysis (e.g., p-toluenesulfonic acid) to form the pyrimidinone ring .

Sulfanyl Group Introduction : Reaction with a benzodioxol-oxoethyl thiol intermediate via nucleophilic substitution or thiol-ene coupling.

Allyl Group Installation : Use of propargyl bromide or similar reagents under basic conditions for N-alkylation .
Validation : Confirm intermediate structures using 1H^1H-NMR and 13C^{13}C-NMR to track substituent incorporation .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer : A combination of analytical techniques is critical:

  • Spectroscopy :
    • 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and confirm stereochemistry. For example, the allyl group’s protons should appear as a multiplet near δ 5–6 ppm, while the benzodioxol moiety’s aromatic protons resonate at δ 6.5–7.5 ppm .
    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight within 3 ppm error .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer :

  • Reaction Optimization : Apply Bayesian optimization or Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). These methods reduce experimental iterations by identifying critical parameters .
  • Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity, such as the preference for sulfanyl group addition at the 2-position of the pyrimidinone ring .
  • Physicochemical Profiling : Use tools like SwissADME to predict solubility, logP, and bioavailability, guiding solvent selection (e.g., DMF for polar intermediates) .

Q. What strategies resolve contradictions in biological activity data for thieno[2,3-d]pyrimidin derivatives?

Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC50_{50} values) may arise from:

  • Structural Variants : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter binding. Compare analogs like 5-phenyl vs. 5-(4-methoxyphenyl) derivatives .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Studies : Use molecular docking to identify binding interactions with targets (e.g., kinase domains) and correlate with activity trends .

Q. How can researchers address low yields during the allylation step?

Methodological Answer : Low yields in N-allylation may result from:

  • Steric Hindrance : Replace bulky bases (e.g., DBU) with milder alternatives (e.g., K2_2CO3_3) to improve nucleophilic attack .
  • Solvent Effects : Switch from aprotic (e.g., THF) to polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation under biphasic conditions .

Q. What are the implications of the benzodioxol moiety on metabolic stability?

Methodological Answer : The 1,3-benzodioxol group may influence metabolism via:

  • Cytochrome P450 Interactions : Test inhibitory effects using human liver microsomes. Methylenedioxy groups often inhibit CYP3A4, potentially increasing half-life .
  • Oxidative Stability : Perform accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., ring-opening of benzodioxol under acidic conditions) .

Q. How to design derivatives to enhance target selectivity?

Methodological Answer :

  • Bioisosteric Replacement : Substitute the allyl group with cyclopropyl or fluorinated analogs to modulate steric/electronic profiles .
  • Fragment-Based Design : Use X-ray crystallography of target-ligand complexes (e.g., kinase inhibitors) to guide substitutions at the 5-phenyl position .
  • SAR Analysis : Compare IC50_{50} values of analogs with varying substituents (e.g., 3-prop-2-en-1-yl vs. 3-benzyl) to identify critical pharmacophores .

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